molecular formula C9H10N4 B14539256 5-Methyl-1-(2-methylphenyl)-1H-tetrazole CAS No. 62306-09-6

5-Methyl-1-(2-methylphenyl)-1H-tetrazole

Cat. No.: B14539256
CAS No.: 62306-09-6
M. Wt: 174.20 g/mol
InChI Key: FMCBMFSNVKWSHP-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-methylphenyl)-1H-tetrazole is a heterocyclic organic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methylphenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylbenzonitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups.

Scientific Research Applications

5-Methyl-1-(2-methylphenyl)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds have a similar nitrogen-rich ring structure and are known for their diverse biological activities.

    Thiazoles: Another class of heterocycles with sulfur and nitrogen atoms, thiazoles are used in various medicinal and industrial applications.

    Oxadiazoles: These compounds contain oxygen and nitrogen in their ring structure and are studied for their antimicrobial and antiviral properties.

Uniqueness

5-Methyl-1-(2-methylphenyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a 2-methylphenyl group on the tetrazole ring differentiates it from other tetrazoles and related heterocycles, potentially leading to unique interactions with biological targets and novel applications.

Properties

CAS No.

62306-09-6

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-1-(2-methylphenyl)tetrazole

InChI

InChI=1S/C9H10N4/c1-7-5-3-4-6-9(7)13-8(2)10-11-12-13/h3-6H,1-2H3

InChI Key

FMCBMFSNVKWSHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C

Origin of Product

United States

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